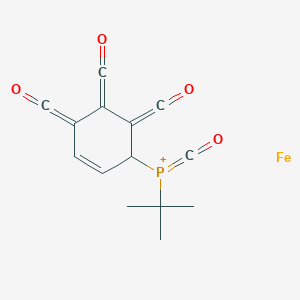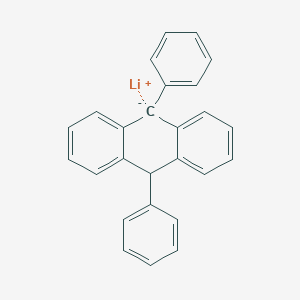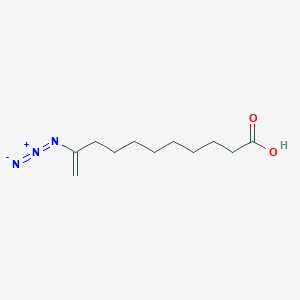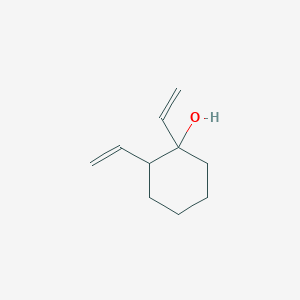![molecular formula C20H18I2N2O4 B14364471 3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide CAS No. 90688-61-2](/img/structure/B14364471.png)
3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C20H18I2N2O4 It is known for its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two 1-methylpyridin-1-ium groups, and is paired with two iodide ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1,3-phenylenebis(carbonyloxy) dichloride with 1-methylpyridine in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used to replace the iodide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions would result in the formation of new compounds with different anions or nucleophiles replacing the iodide ions.
科学的研究の応用
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridinium) diiodide
- 3,3’-[1,3-Phenylenebis(carbony limino)]dipyridinium
Uniqueness
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is unique due to its specific structure and the presence of iodide ions This gives it distinct chemical and physical properties compared to other similar compounds
特性
CAS番号 |
90688-61-2 |
|---|---|
分子式 |
C20H18I2N2O4 |
分子量 |
604.2 g/mol |
IUPAC名 |
bis(1-methylpyridin-1-ium-3-yl) benzene-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C20H18N2O4.2HI/c1-21-10-4-8-17(13-21)25-19(23)15-6-3-7-16(12-15)20(24)26-18-9-5-11-22(2)14-18;;/h3-14H,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
MEWQSJAVIZNIEQ-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=CC(=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=C[N+](=CC=C3)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)


![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)


